molecular formula C18H21FN2O2 B1437982 N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide CAS No. 1020057-36-6

N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide

Cat. No. B1437982
M. Wt: 316.4 g/mol
InChI Key: HWHUXUTVQBQCSS-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, molecular weight, and structural formula. The molecular formula of a compound shows the types and numbers of atoms present in a molecule of the compound.



Synthesis Analysis

The synthesis of a compound refers to the process of creating it, often through chemical reactions. This usually involves combining simpler substances (reagents) together under specific conditions to form the desired compound.



Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions. The products of these reactions can provide valuable information about the structure and properties of the original compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and stability. These properties can often be predicted based on the compound’s structure and can be confirmed through laboratory experiments.


Scientific Research Applications

Scientific Research Applications

  • Alzheimer's Disease : A study used a molecular imaging probe structurally related to "N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide" for positron emission tomography (PET) imaging. This probe helped in quantifying serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients, aiding in understanding the disease's progression (Kepe et al., 2006).

  • Gastrokinetic Activity : Benzamide derivatives, including compounds structurally similar to "N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide", demonstrated potent gastrokinetic activity in animal models. This study provided insights into the structure-activity relationships of these compounds (Kato et al., 1992).

  • Antibacterial Activity : Research on the synthesis and antibacterial activity of N- and O-acyl derivatives of primary amines and aminoalkanols, including compounds related to "N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide", has been conducted. These compounds have shown promise in antibacterial applications (Isakhanyan et al., 2016).

  • Antioxidant Activity : A study investigated the electrochemical oxidation of amino-substituted benzamide derivatives, which are structurally analogous to "N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide". These compounds have potential as powerful antioxidants by scavenging free radicals (Jovanović et al., 2020).

  • Antiviral and Anticancer Activities : Certain benzamide-based compounds, including those related to "N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide", were tested for their anti-influenza A virus (H5N1) activity. Some of these compounds showed significant antiviral activities, indicating their potential as novel antiviral agents (Hebishy et al., 2020).

  • Radiolabeling for Imaging : A study involved the radiolabeling of a compound similar to "N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide" for imaging serotonin-5HT2-receptors. This research contributes to the development of tracers for gamma-emission tomography (Mertens et al., 1994).

Safety And Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity, flammability, and environmental impact.


Future Directions

Future directions might involve further studies to better understand the compound’s properties or potential uses. This could include more detailed structural analysis, testing the compound’s activity against various biological targets, or exploring potential applications in medicine or industry.


Please note that this is a general guide and the specific steps may vary depending on the nature of the compound and the goals of the research. For a specific compound like “N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide”, you would need to consult the relevant scientific literature or conduct laboratory experiments.


properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-12(2)9-10-23-15-6-3-13(4-7-15)18(22)21-17-11-14(20)5-8-16(17)19/h3-8,11-12H,9-10,20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHUXUTVQBQCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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